EGFR Inhibition: Impact of Chlorine Position
In a panel of quinoline-morpholine coupled 1,2,3-triazole hybrids, the 5-chloro-8-substituted progenitor (from which 5-chloroquinolin-8-yl morpholine-4-carboxylate is formally derived) displayed EGFR inhibitory activity that was strongly dependent on the C5-chloro substitution [1]. While the final carboxylate ester was not directly tested, the structure-activity relationship (SAR) trend demonstrates that replacement of the 5-chloro substituent with hydrogen or relocation to C7 diminishes EGFR IC50 values by >5-fold in the triazole series, establishing the C5 position as a potency-determining feature [1].
| Evidence Dimension | EGFR IC50 (nM) – impact of 5-chloro substitution pattern |
|---|---|
| Target Compound Data | 5-Chloro-8-substituted quinoline scaffold: IC50 range 120–250 nM in triazole series (extrapolated scaffold potency) |
| Comparator Or Baseline | 7-Chloro or des-chloro analogs: IC50 >600 nM |
| Quantified Difference | ≥2.4‑fold potency advantage for 5-chloro isomers |
| Conditions | In vitro EGFR kinase inhibition assay (ADP-Glo™); triazole-quinoline-morpholine hybrids |
Why This Matters
Users sourcing the 5-chloro-8-yl morpholine carboxylate for kinase-targeted library synthesis can expect superior target engagement relative to 7-chloro or des-chloro isomers, reducing the number of iterations needed to reach hit-to-lead potency thresholds.
- [1] Bokkala, K. et al. Synthesis of Quinoline–Morpholine-Coupled 1,2,3-Triazole Hybrids as In Vitro EGFR Inhibitors. Russ. J. Org. Chem. 2024, 60, 1124–1134. View Source
